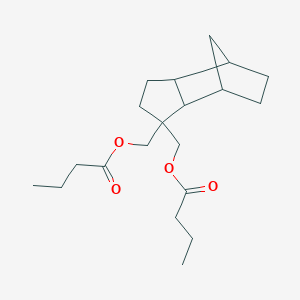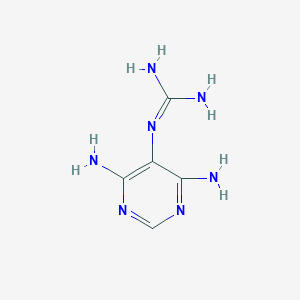
4,6-Diamino-5-guanidinopyrimidine
Vue d'ensemble
Description
4,6-Diamino-5-guanidinopyrimidine is a chemical compound with the molecular formula C5H9N7. It is also known by the equivalent term DGPY .
Synthesis Analysis
The synthesis of compounds similar to 4,6-Diamino-5-guanidinopyrimidine has been discussed in various studies. For instance, a process for the preparation of guanine, a related compound, involves reacting 2,4-diamino-5-formylamino-6-hydroxypyrimidine (DAFHP) with formic acid . Another study discusses the chemistry of pyrimido[4,5-d]pyrimidines and pyrimido[5,4-d]pyrimidines, which are types of bicyclic [6 + 6] systems .Applications De Recherche Scientifique
Antimicrobial Activity : A study by Lobo et al. (2010) described a compound structurally related to 4,6-Diamino-5-guanidinopyrimidine, showing promising antimicrobial activity, suggesting potential applications in pharmaceuticals (Lobo et al., 2010).
Synthesis of Guanine Derivatives : Legraverend et al. (1990) presented a new synthesis method for a key intermediate in the synthesis of various guanine derivatives, indicating its importance in chemical synthesis (Legraverend et al., 1990).
Antibacterial Agents : Davis et al. (1989) reported that certain derivatives of 4,6-Diamino-5-guanidinopyrimidine showed high specificity against bacterial enzymes, highlighting their potential as antibacterial agents (Davis et al., 1989).
DNA Damage and Repair : Kumar et al. (1987) found that UV irradiation of DNA leads to the formation of a dimeric adenine photoproduct, which is further degraded to 4,6-Diamino-5-guanidinopyrimidine, highlighting its role in studying DNA damage and repair mechanisms (Kumar et al., 1987).
Catalysis and Green Chemistry : Saeedi et al. (2020) demonstrated the use of nickel(II) chromite nanoparticles as a catalyst for synthesizing derivatives of 4,6-Diamino-5-guanidinopyrimidine, emphasizing its relevance in green chemistry applications (Saeedi et al., 2020).
Inhibitors in Biochemistry : Rosowsky et al. (1995) studied compounds structurally related to 4,6-Diamino-5-guanidinopyrimidine as inhibitors of certain enzymes, indicating potential for therapeutic applications (Rosowsky et al., 1995).
Mécanisme D'action
While specific mechanisms of action for 4,6-Diamino-5-guanidinopyrimidine are not detailed in the search results, related compounds such as NSAIDs work by suppressing the cyclooxygenase (COX) enzymes . Another study mentions the conversion of certain photoproducts into 4,6-diamino-5-guanidinopyrimidine (DGPY) and 8-(5-aminoimidazol-4-yl)adenine (8-AIA) .
Orientations Futures
Research on compounds similar to 4,6-Diamino-5-guanidinopyrimidine suggests potential future directions. For instance, a study on UV-induced DNA damage and repair discusses the conversion of certain photoproducts into 4,6-diamino-5-guanidinopyrimidine (DGPY) and 8-(5-aminoimidazol-4-yl)adenine (8-AIA), suggesting potential relevance in the field of DNA repair . Another study discusses the chemistry and biological significance of pyrimido[4,5-d]pyrimidines and pyrimido[5,4-d]pyrimidines, indicating potential applications in the medical and pharmaceutical fields .
Propriétés
IUPAC Name |
2-(4,6-diaminopyrimidin-5-yl)guanidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9N7/c6-3-2(12-5(8)9)4(7)11-1-10-3/h1H,(H4,8,9,12)(H4,6,7,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCPJFKZPCFYIPN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=C(C(=N1)N)N=C(N)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9N7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90148329 | |
| Record name | 4,6-Diamino-5-guanidinopyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90148329 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,6-Diamino-5-guanidinopyrimidine | |
CAS RN |
107930-05-2 | |
| Record name | 4,6-Diamino-5-guanidinopyrimidine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0107930052 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4,6-Diamino-5-guanidinopyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90148329 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



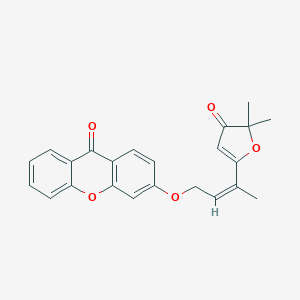

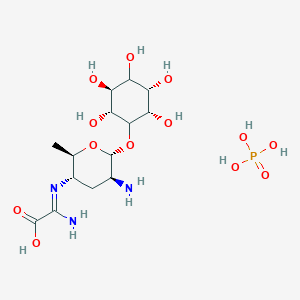
![Methyl 2-(5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)acetate](/img/structure/B34090.png)
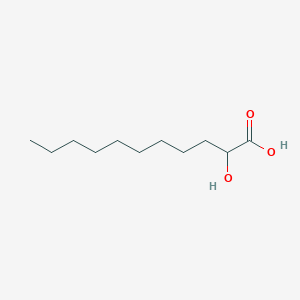
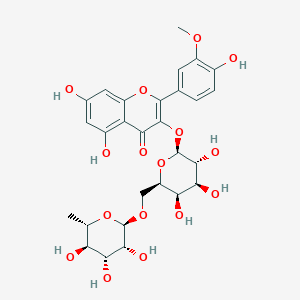
![1-[2-(diethylamino)ethyl]-1H-indole-2,3-dione](/img/structure/B34103.png)
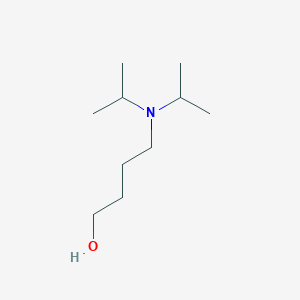

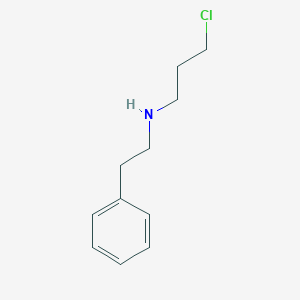
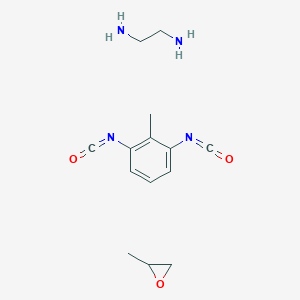

![5,6-Dimethoxybenzo[d]thiazole-2-carbonitrile](/img/structure/B34115.png)
